molecular formula C16H14N2O2 B14773354 Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate

Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14773354
M. Wt: 266.29 g/mol
InChI Key: LZSLSTRVWDRADN-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group, an amino group, a cyano group, and a carboxylate group attached to a biphenyl backbone. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

The synthesis of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl amines with ethyl cyanoacetate under specific conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired biphenyl derivative. Industrial production methods often employ solvent-free conditions or the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can participate in hydrogen bonding or electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 6-amino-4’-cyano-[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives, such as:

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-amino-3-(4-cyanophenyl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-7-8-15(18)14(9-13)12-5-3-11(10-17)4-6-12/h3-9H,2,18H2,1H3

InChI Key

LZSLSTRVWDRADN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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